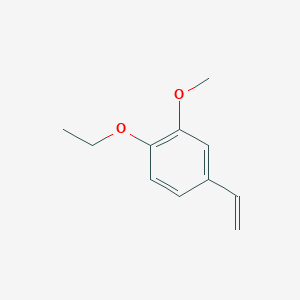

1-Ethoxy-2-methoxy-4-vinylbenzene

Description

Contextualization within Substituted Styrene (B11656) and Aromatic Ether Chemistry

Substituted styrenes are a class of organic compounds that, like styrene, contain a vinyl group attached to a benzene (B151609) ring. rsc.org The nature and position of the substituents on the aromatic ring can significantly influence the electronic properties of the vinyl group, thereby affecting the reactivity of the monomer and the properties of the resulting polymer. chemrxiv.org For instance, electron-donating groups can increase the electron density of the vinyl group, influencing its polymerization behavior.

Aromatic ethers are characterized by an oxygen atom connected to an aromatic ring and an alkyl or aryl group. chemrxiv.org They are a common motif in a wide range of natural products and synthetic compounds. The ether groups in 1-Ethoxy-2-methoxy-4-vinylbenzene, an ethoxy and a methoxy (B1213986) group, are known to be relatively stable and can influence the solubility, thermal stability, and conformational properties of the molecule and any resulting polymers. The synthesis of such ethers can often be achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide. orgsyn.org

Significance and Research Rationale for this compound Studies

The primary rationale for the academic focus on this compound stems from its potential as a functional monomer in the synthesis of novel polymers. The presence of the vinyl group allows it to undergo polymerization, while the ethoxy and methoxy substituents can impart specific properties to the resulting polymer, such as increased solubility in organic solvents and altered thermal characteristics.

A key precursor for the synthesis of this compound is 2-methoxy-4-vinylphenol (B128420), also known as 4-vinylguaiacol. This compound is readily derivable from bio-based sources like ferulic acid, a component of lignin. mdpi.comresearchgate.net This connection to a renewable feedstock makes this compound and its derivatives attractive from a green chemistry perspective.

Research into the etherification of 4-vinylguaiacol to produce derivatives, such as the closely related 1-(benzyloxy)-2-methoxy-4-vinylbenzene, has demonstrated the feasibility of modifying the phenolic hydroxyl group to create new monomers. researchgate.net These studies provide a strong basis for the synthesis and investigation of this compound. The systematic variation of the ether groups allows for a fine-tuning of the monomer's properties, which is a key aspect of modern materials research.

Scope and Objectives of Academic Research on the Compound

The academic research focusing on this compound and its analogues is primarily concerned with the following areas:

Synthesis and Characterization: A primary objective is the development of efficient and scalable synthetic routes to produce high-purity this compound. A plausible and commonly employed method is the Williamson ether synthesis, starting from 4-vinylguaiacol and an ethylating agent like ethyl iodide in the presence of a base. orgsyn.org Detailed characterization of the synthesized monomer is crucial and typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its molecular structure.

Polymerization Studies: A significant portion of the research is dedicated to investigating the polymerization behavior of this compound. This includes studying its ability to undergo free-radical polymerization, both alone (homopolymerization) and with other monomers like styrene (copolymerization). chemrxiv.org Key parameters of interest are the polymerization kinetics, the molecular weight and dispersity of the resulting polymers, and the reactivity ratios in copolymerization, which describe the relative tendency of the monomers to add to the growing polymer chain.

Material Properties: A central goal is to understand how the incorporation of this compound as a monomeric unit influences the properties of the resulting polymers. This includes assessing thermal properties such as the glass transition temperature (Tg), as well as solubility and mechanical properties. By comparing these properties to those of polystyrene and other substituted polystyrene polymers, researchers can elucidate the structure-property relationships.

A study by Kharas et al. (2022) on the synthesis and copolymerization of octyl phenylcyanoacrylates with styrene, including derivatives with 3-ethoxy-4-methoxy and 4-ethoxy-3-methoxy substitutions, provides valuable insights into how such substitution patterns affect copolymer composition. chemrxiv.org The synthesis of these related compounds was achieved through the piperidine-catalyzed Knoevenagel condensation of the corresponding substituted benzaldehydes with octyl cyanoacetate, and the products were thoroughly characterized by IR and NMR spectroscopy. chemrxiv.org

Table 1: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Ethoxy-2-methoxy-4-(2-nitro-vinyl)-benzene |

| 1-(Benzyloxy)-2-methoxy-4-vinylbenzene |

| 1-Methoxy-4-vinylbenzene |

| 2-Methoxy-4-vinylphenol |

| 3-Ethoxy-4-methoxybenzaldehyde |

| 4-Vinylguaiacol |

| Ethyl Iodide |

| Ferulic Acid |

| Octyl Cyanoacetate |

| Octyl 2-cyano-3-(3-ethoxy-4-methoxyphenyl)acrylate |

| Piperidine |

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-ethenyl-1-ethoxy-2-methoxybenzene |

InChI |

InChI=1S/C11H14O2/c1-4-9-6-7-10(13-5-2)11(8-9)12-3/h4,6-8H,1,5H2,2-3H3 |

InChI Key |

ZQFAUZWIGMLATP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C)OC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 1 Ethoxy 2 Methoxy 4 Vinylbenzene

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Ethoxy-2-methoxy-4-vinylbenzene, the primary disconnections are at the vinyl group and the two ether linkages.

Vinyl Group Disconnection: The most common strategy for introducing a vinyl group is through olefination of a carbonyl group. This suggests that a key precursor is a substituted benzaldehyde, specifically 4-ethoxy-3-methoxybenzaldehyde (B93258) . This disconnection points towards reactions like the Wittig or Horner-Wadsworth-Emmons olefination. Another advanced approach involves a cross-coupling reaction, which would disconnect the molecule to an aryl halide, such as 4-bromo-1-ethoxy-2-methoxybenzene riekemetals.com, and a vinyl-containing coupling partner.

Ether Linkage Disconnections: The ethoxy and methoxy (B1213986) groups can be disconnected via ether synthesis reactions. This leads back to a dihydroxy- or hydroxy-methoxy-substituted precursor. A logical and readily available starting material is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) . By ethylating the free hydroxyl group of vanillin, one can obtain the key intermediate, 4-ethoxy-3-methoxybenzaldehyde.

Based on this analysis, the primary precursors for the synthesis of this compound are identified as:

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

4-Ethoxy-3-methoxybenzaldehyde

4-bromo-1-ethoxy-2-methoxybenzene riekemetals.com

Classical Synthetic Approaches to this compound

Classical methods rely on well-established, fundamental organic reactions to build the target molecule in a stepwise fashion.

The introduction of the vinyl group onto the aromatic ring is effectively achieved by converting the aldehyde functional group of 4-ethoxy-3-methoxybenzaldehyde into a double bond.

Wittig Reaction : This reaction is a premier method for alkene synthesis from carbonyl compounds. mnstate.edulibretexts.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, 4-ethoxy-3-methoxybenzaldehyde is treated with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ from methyltriphenylphosphonium (B96628) bromide by deprotonation with a strong base like butyl lithium. libretexts.org The driving force for the reaction is the formation of the very stable triphenylphosphine (B44618) oxide by-product. masterorganicchemistry.comnih.gov

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. nrochemistry.com This often allows for milder reaction conditions and easier removal of the phosphate (B84403) ester by-product. In this case, 4-ethoxy-3-methoxybenzaldehyde would react with the anion of a methylphosphonate (B1257008) ester (e.g., diethyl methylphosphonate) generated by a base like sodium hydride. The HWE reaction is a reliable method for carbon chain elongation and the synthesis of α,β-unsaturated compounds. nrochemistry.comnih.gov

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. youtube.comvedantu.com Starting from vanillin (4-hydroxy-3-methoxybenzaldehyde), the phenolic hydroxyl group is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a sodium or potassium phenoxide. youtube.com This phenoxide ion then acts as a nucleophile, attacking an ethylating agent like ethyl iodide or ethyl bromide. The subsequent Sₙ2 displacement of the halide results in the formation of the ether linkage, yielding 4-ethoxy-3-methoxybenzaldehyde. vedantu.comchegg.com The choice of a primary alkyl halide is crucial to ensure a high yield, as secondary or tertiary halides can lead to competing elimination reactions. vedantu.com

A complete and logical synthesis combines the etherification and olefination steps in a specific sequence. youtube.comlibretexts.org The most efficient pathway begins with the modification of the functional groups on the benzene (B151609) ring, followed by the final construction of the vinyl group.

Proposed Synthetic Route:

Step 1: Etherification. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is converted to 4-ethoxy-3-methoxybenzaldehyde. This is achieved by reacting vanillin with an ethyl halide (e.g., ethyl bromide) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone (B3395972) or DMF.

Step 2: Olefination. The resulting 4-ethoxy-3-methoxybenzaldehyde is then subjected to a Wittig reaction. The aldehyde is treated with methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF to generate the ylide, which then reacts with the aldehyde to form the terminal alkene, this compound.

The order of these steps is critical. lumenlearning.com Performing the olefination reaction on vanillin first would yield 4-hydroxy-3-methoxy-styrene. While subsequent ethylation of the hydroxyl group is possible, the unprotected phenolic hydroxyl group could interfere with the strongly basic conditions required for the Wittig reaction. Therefore, ethylating the hydroxyl group first is the preferred and more optimized route.

Advanced and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net The Suzuki-Miyaura coupling, in particular, is highly effective for creating C(sp²)-C(sp²) bonds, such as the one connecting the vinyl group to the benzene ring. libretexts.org

This approach utilizes a different precursor, 4-bromo-1-ethoxy-2-methoxybenzene , which can be synthesized from the corresponding amine or through direct bromination of 1-ethoxy-2-methoxybenzene (B107308). This aryl bromide serves as the electrophilic partner in the coupling reaction.

Suzuki-Miyaura Coupling Route:

The synthesis involves the reaction of 4-bromo-1-ethoxy-2-methoxybenzene with a vinylboron species, such as potassium vinyltrifluoroborate or vinylboronic acid pinacol (B44631) ester, in the presence of a palladium catalyst. nih.gov

Reaction Components:

Aryl Halide: 4-bromo-1-ethoxy-2-methoxybenzene riekemetals.com

Vinyl Source: A vinylboronic acid or ester.

Palladium Catalyst: A Pd(0) source, often generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, along with a phosphine (B1218219) ligand (e.g., triphenylphosphine or more advanced Buchwald ligands). mdpi.comresearchgate.net

Base: An inorganic base such as potassium carbonate, potassium phosphate, or cesium carbonate is required to activate the organoboron reagent. mdpi.com

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the vinylboron compound and subsequent reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. libretexts.org This method offers high functional group tolerance and is often highly efficient. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be approached through various chemical reactions, with the Wittig reaction being a prominent method. The application of green chemistry principles to these synthetic pathways aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency.

A key starting material for the synthesis is 4-ethoxy-3-methoxybenzaldehyde, which can be derived from vanillin, a bio-based feedstock. nih.govnih.govorientjchem.org The use of vanillin aligns with the green chemistry principle of utilizing renewable resources. udel.eduresearchgate.net The conversion of the aldehyde group to a vinyl group is a critical step where green methodologies can be effectively implemented.

Wittig Reaction Modifications: The traditional Wittig reaction often involves harsh bases and anhydrous organic solvents. masterorganicchemistry.comlibretexts.org Greener alternatives focus on replacing these hazardous components.

Aqueous and Solvent-Free Conditions: Research has demonstrated the feasibility of conducting Wittig reactions in aqueous solutions or even under solvent-free conditions. gctlc.orgscribd.comgctlc.org Using water as a solvent is inherently safer and more environmentally benign than using volatile organic compounds. sciepub.com Solvent-free reactions, often facilitated by grinding the reactants together, eliminate solvent waste entirely. gctlc.org

Phase-Transfer Catalysis (PTC): This technique is particularly valuable for reactions involving reactants with different solubilities, such as the water-soluble base and the organic-soluble aldehyde. mnstate.edu PTC allows the reaction to proceed in a two-phase system (e.g., water and an organic solvent), which can eliminate the need for strictly anhydrous conditions and often allows for the use of milder, safer bases like sodium hydroxide. researchgate.netresearchgate.netacs.org This method enhances reaction rates and can simplify product isolation.

The following table summarizes the green chemistry advantages of these modified Wittig reaction conditions.

| Feature | Traditional Wittig | Aqueous Wittig | Solvent-Free Wittig | Phase-Transfer Catalysis |

| Solvent | Anhydrous Organic (e.g., THF, DMSO) | Water | None | Biphasic (e.g., Water/Toluene) |

| Base | Strong, hazardous (e.g., n-BuLi, NaH) | Milder (e.g., NaOH, K₃PO₄) | Solid, mild (e.g., K₃PO₄) | Milder (e.g., aq. NaOH) |

| Safety | Flammable, anhydrous conditions required | High | High | Improved over traditional |

| Waste | Organic solvent waste | Minimal, primarily water | Minimal solid waste | Reduced organic solvent use |

Flow Chemistry and Continuous Synthesis of the Compound

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing for the synthesis of this compound. This technology involves pumping reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters. youtube.comyoutube.com

Advantages of Flow Synthesis:

Enhanced Safety: The small reactor volumes minimize the amount of hazardous material present at any given time, reducing the risks associated with exothermic reactions or the use of unstable intermediates. youtube.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables rapid heating and cooling, leading to better temperature control and potentially higher selectivity and yields. youtube.com

Scalability: Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor. youtube.com

Application to Synthesis: While specific flow synthesis of this compound is not extensively documented, the synthesis of analogous styrene (B11656) derivatives has been successfully demonstrated using this technology.

Heck Reaction in Flow: The palladium-catalyzed Heck reaction between an aryl halide (e.g., an iodinated 4-ethoxy-3-methoxybenzene derivative) and ethylene (B1197577) can be efficiently performed in a continuous flow setup. Specialized gas-liquid reactors, such as tube-in-tube designs, facilitate the safe and controlled introduction of ethylene gas into the reaction stream, leading to high yields of styrenes in short reaction times. researchgate.networktribe.com

Grignard Reactions in Flow: The formation of the required Grignard reagents and their subsequent reaction can be conducted in flow. This approach is particularly beneficial as it allows for the on-demand generation of these highly reactive and moisture-sensitive reagents, immediately followed by their consumption in the next step of the process, thereby enhancing safety and efficiency. acs.org

| Synthesis Step | Batch Chemistry Challenges | Flow Chemistry Advantages |

| Heck Reaction | Handling of gaseous ethylene, high pressure, catalyst deactivation. | Safe handling of gas, precise pressure control, improved catalyst lifetime. researchgate.networktribe.com |

| Grignard Reagent | Moisture sensitivity, exothermicity, difficult to store. | In-line generation and immediate use, superior temperature control. acs.org |

| Wittig (PTC) | Inefficient mixing of phases, mass transfer limitations. | High interfacial area, excellent mass transfer, faster reaction rates. researchgate.netacs.org |

Purification and Isolation Techniques for Research Grade this compound

Obtaining research-grade this compound requires effective purification to remove unreacted starting materials, catalysts, and byproducts from the synthesis. The vinyl group makes the compound susceptible to polymerization, which must be considered during purification.

Primary Purification Techniques:

Chromatography: Column chromatography is a standard laboratory technique for separating the target compound from impurities. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and slightly polar solvents, such as hexane (B92381) and ethyl acetate. udel.edu The polarity of the solvent system is optimized to achieve clear separation. For analyzing purity and identifying trace impurities, gas chromatography (GC) is frequently employed. google.comgoogleapis.com

Recrystallization: If the crude product is a solid or can be solidified, recrystallization is an effective method for achieving high purity. The crude material is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. For trisubstituted ethylenes with similar structures, isopropanol (B130326) has been used as a recrystallization solvent. nih.gov The choice of solvent is critical and must be determined empirically.

Distillation: For liquid products, vacuum distillation is a viable purification method, particularly for larger quantities. Performing the distillation under reduced pressure lowers the boiling point, which is crucial for preventing thermally induced polymerization of the vinyl group. google.com

Specialized Purification Methods:

Adsorption: Impurities can be removed by treating the crude product solution with adsorbents. Materials like activated carbon, alumina, bentonite, or kaolin (B608303) can effectively bind to polar impurities, catalyst residues, and acidic byproducts. google.com

Inhibitor Addition: To prevent polymerization during purification and storage, a small amount of an inhibitor, such as a quinone derivative, is often added to the purified product. google.com

The following table compares the suitability of different purification techniques for obtaining research-grade this compound.

| Technique | Principle | Advantages | Considerations |

| Column Chromatography | Differential adsorption | High resolution, applicable to complex mixtures. | Can be time-consuming, requires solvents. |

| Recrystallization | Differential solubility | Can yield very pure crystalline product, scalable. | Requires a solid product and a suitable solvent. |

| Vacuum Distillation | Differential boiling points | Effective for liquids, scalable. | Risk of polymerization, requires specialized equipment. google.com |

| Adsorption | Selective binding of impurities | Simple, removes specific impurities. | May not remove all byproducts, adsorbent choice is key. google.com |

Reaction Mechanisms and Chemical Transformations of 1 Ethoxy 2 Methoxy 4 Vinylbenzene

Reactivity of the Vinyl Moiety in 1-Ethoxy-2-methoxy-4-vinylbenzene

The vinyl group is a key functional component of this compound, rendering the molecule susceptible to a range of chemical transformations. Its reactivity is central to the synthesis of polymers and other functionalized organic compounds. smolecule.com

The vinyl group of this compound allows it to undergo radical polymerization, forming homopolymers or copolymers with other vinyl monomers. smolecule.commdpi.com The reactivity of this styrene-like monomer is influenced by the substituents on the aromatic ring. mdpi.com

Studies on the copolymerization of styrene (B11656) with various monomers utilize methods like the Fineman-Ross and Kelen-Tüdös equations to determine monomer reactivity ratios. scielo.org These ratios, r1 and r2, describe the preference of a growing polymer chain to add a monomer of its own kind versus the other monomer. nsf.gov For instance, in the copolymerization of two monomers M1 and M2, r1 = k11/k12 and r2 = k22/k21, where k represents the rate constants for propagation. nsf.gov A high reactivity ratio indicates a tendency for homopolymerization, while a ratio less than one suggests a preference for cross-polymerization. nsf.gov The determination of these ratios is crucial for controlling the microstructure and properties of the resulting copolymer. scielo.orgarxiv.org

Research on derivatives of 2-methoxy-4-vinylphenol (B128420) (MVP), a related compound, has shown that they can be polymerized via solution and emulsion techniques to produce homo- and copolymers. mdpi.comnih.govmdpi.com For example, MVP-derived monomers have been copolymerized with styrene. mdpi.com The thermal properties of the resulting copolymers, such as the glass transition temperature (Tg), are influenced by the composition of the copolymer. mdpi.com

Table 1: Reactivity Ratios of Selected Monomers with Styrene (S)

| Monomer 1 (M1) | r1 | Monomer 2 (M2) | r2 | Polymerization Conditions | Reference |

| Di-n-alkylitaconates (DI-n, n=12, 14, 16) | 0.22 - 0.28 | Styrene | 0.19 - 0.39 | Bulk, 60°C, AIBN initiator | scielo.org |

| Di-n-alkylitaconates (DI-n, n=18, 22) | 0.42 - 0.50 | Styrene | 0.37 - 0.47 | Bulk, 60°C, AIBN initiator | scielo.org |

| Methyl n-alkylitaconates (MeI-n) | 0.01 - 0.41 | Styrene | 0.44 - 0.97 | Bulk, 60°C, AIBN initiator | scielo.org |

| BN 2-vinylnaphthalene (B1218179) (BN2VN) | 0.423 | Styrene | 2.30 | N/A | nsf.gov |

This table presents data for related vinyl compounds to illustrate the concept of reactivity ratios. Data for this compound was not available in the search results.

The double bond of the vinyl group in this compound is susceptible to electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

A common example of electrophilic addition is the reaction with hydrogen halides (e.g., HBr, HCl). The reaction proceeds via a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. The stability of the resulting carbocation also plays a crucial role.

Another example is the addition of halogens (e.g., Br₂, Cl₂). This reaction typically proceeds through a cyclic halonium ion intermediate, followed by backside attack by the halide ion, resulting in an anti-addition product.

The presence of the electron-donating ethoxy and methoxy (B1213986) groups on the aromatic ring can influence the reactivity of the vinyl group towards electrophiles.

The vinyl group of this compound can participate as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. youtube.comyoutube.com This concerted reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. youtube.com The reaction typically occurs under thermal conditions and results in the formation of a six-membered ring. youtube.comyoutube.com

The stereochemistry of the Diels-Alder reaction is highly specific. The reaction is stereospecific with respect to both the diene and the dienophile, with the relative stereochemistry of the substituents on the starting materials being retained in the product. The "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the developing pi-system of the diene in the transition state.

Besides the Diels-Alder reaction, the vinyl group could potentially participate in other cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings.

The vinyl group of this compound can be subjected to oxidative cleavage, a reaction that breaks the double bond and typically forms carbonyl compounds. smolecule.com Common reagents for oxidative cleavage include ozone (O₃) followed by a workup with a reducing agent (e.g., dimethyl sulfide) or an oxidizing agent (e.g., hydrogen peroxide), and potassium permanganate (B83412) (KMnO₄) under various conditions.

Ozonolysis, for instance, would cleave the double bond to yield an aldehyde (4-ethoxy-3-methoxybenzaldehyde) and formaldehyde. The specific products depend on the workup conditions.

Furthermore, the vinyl group can be functionalized to introduce other chemical groups. For example, a derivative, 1-ethoxy-2-methoxy-4-(2-nitrovinyl)benzene, is a known compound. sigmaaldrich.com This suggests that the vinyl group can undergo reactions like nitration, although the specific mechanism for forming the nitrovinyl group from the vinyl group is not detailed in the provided results.

Reactivity of the Aromatic Ring in this compound

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a reaction where an electrophile replaces a hydrogen atom on the aromatic ring. smolecule.comyoutube.com

The rate and regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound are governed by the directing effects of the three existing substituents: the ethoxy, methoxy, and vinyl groups.

Activating and Directing Effects: Both the ethoxy and methoxy groups are strong activating groups and are ortho, para-directors. unizin.orglibretexts.org This is due to the lone pairs of electrons on the oxygen atoms, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density of the ring and stabilizing the carbocation intermediate (the sigma complex). youtube.com This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org The ortho and para positions are particularly activated.

Vinyl Group Effect: The vinyl group is also considered an activating group and an ortho, para-director, although it is generally less activating than alkoxy groups.

Combined Effects: With three activating, ortho, para-directing groups, the positions for further electrophilic substitution are determined by their combined influence. The available positions on the ring are at C3 and C5. The position of electrophilic attack will be directed to the most nucleophilic site, which is influenced by the steric hindrance and the relative activating strengths of the substituents. The ethoxy and methoxy groups are ortho to each other and para to the vinyl group. A new electrophile would likely substitute at the position ortho to the ethoxy group and meta to the methoxy and vinyl groups (C5), or ortho to the methoxy group and meta to the ethoxy and vinyl groups (C3). The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -OCH₃ (Methoxy) | Activating | ortho, para |

| -OCH₂CH₃ (Ethoxy) | Activating | ortho, para |

| -CH=CH₂ (Vinyl) | Activating | ortho, para |

This table summarizes the general directing effects of the types of substituents present on this compound.

Oxidative Transformations of the Aromatic Nucleus

The electron-rich nature of the 1,2-dialkoxy-substituted benzene ring in this compound makes it susceptible to oxidative transformations, although these reactions often require specific conditions to control the outcome and prevent polymerization of the vinyl group.

Studies on related 1,2-dialkoxybenzene derivatives, such as dimethoxybenzenes (veratroles), have shown that the aromatic ring can undergo photodegradation in the presence of light. copernicus.orgd-nb.info For instance, the direct photochemical reaction rates for the loss of dimethoxybenzene isomers have been measured in various media, indicating that the aromatic core can be transformed under photochemical conditions. copernicus.org The mechanism of such transformations can be complex, potentially involving excited states and radical cations. copernicus.org For example, aqueous 1,4-dimethoxybenzene (B90301) excited at 266 nm forms a triplet excited state that decays to a solvated electron and a long-lived organic radical cation. copernicus.org

Beyond photochemical reactions, the aromatic nucleus of dialkoxybenzenes can be chemically oxidized. The dinitration of 1,2-dialkoxybenzenes, for instance, proceeds with unusual regioselectivity to yield the 1,2-dialkoxy-4,5-dinitrobenzene product. nih.gov This high regioselectivity is attributed to a mechanism likely involving a single electron transfer (SET) process, where the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic ring dictates the structure of the resulting radical cation and, consequently, the positions of nitration. nih.gov While this is a nitration reaction, it underscores the susceptibility of the activated aromatic ring to electrophilic attack under oxidative conditions.

Reactivity of the Ether Linkages (Ethoxy and Methoxy) in this compound

The ethoxy and methoxy groups in this compound are generally stable ether linkages. However, under specific and often harsh conditions, they can undergo cleavage or be involved in functional group interconversions.

Cleavage Reactions of Alkyl Aryl Ethers

The cleavage of aryl alkyl ethers is a well-established transformation in organic synthesis, typically requiring strong acids or Lewis acids. wikipedia.orglibretexts.orgopenstax.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic substitution, and the mechanism, either S(_N)1 or S(_N)2, is dependent on the nature of the alkyl group and the stability of the potential carbocation intermediate. wikipedia.orglibretexts.org

For this compound, both the methyl and ethyl groups are primary and would therefore favor an S(_N)2 mechanism for cleavage. libretexts.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), forming a good leaving group (an alcohol). libretexts.orgopenstax.org Subsequently, the halide anion (I or Br) acts as a nucleophile and attacks the less sterically hindered alkyl group.

In the case of this compound, the methyl group is less sterically hindered than the ethyl group. Therefore, treatment with a reagent like HI would be expected to preferentially cleave the methoxy group to yield 1-ethoxy-2-hydroxy-4-vinylbenzene (ethyl vinyl guaiacol) and methyl iodide. If the reaction is driven further with excess acid, the ethoxy group could also be cleaved, leading to the corresponding dihydroxy compound (4-vinylcatechol).

It is important to note that the cleavage of the aryl-oxygen bond does not occur because the sp-hybridized aromatic carbon is resistant to nucleophilic attack. libretexts.org Thus, the products will always be a phenol (B47542) and an alkyl halide. libretexts.org Diaryl ethers, for the same reason, are generally not cleaved by acids. libretexts.org

The table below summarizes the expected products from the acidic cleavage of the ether linkages in this compound.

| Reagent | Ether Group Cleaved | Expected Products |

| 1 eq. HI or HBr | Methoxy (preferentially) | 1-Ethoxy-2-hydroxy-4-vinylbenzene, Methyl Halide |

| Excess HI or HBr | Methoxy and Ethoxy | 4-Vinylcatechol, Methyl Halide, Ethyl Halide |

Functional Group Interconversions Involving Ether Groups (e.g., alkylation of phenolic precursors)

Functional group interconversions involving the ether groups of this compound are primarily conceptualized through the synthesis of the compound itself or through transetherification reactions.

The synthesis of this compound often starts from a phenolic precursor, such as 4-vinylguaiacol (2-methoxy-4-vinylphenol). The phenolic hydroxyl group can be alkylated to introduce the ethoxy group. This reaction is a classic Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, acts as a nucleophile and attacks an ethylating agent like ethyl bromide or diethyl sulfate.

Conversely, the synthesis can start from catechol, which can be sequentially or selectively alkylated to introduce the methoxy and ethoxy groups. The synthesis of guaiacol (B22219) and veratrole (1,2-dimethoxybenzene) from catechol using methylating agents under various catalytic conditions is well-documented. google.comgoogle.com For example, taking catechol as a starting material, methylation can yield guaiacol, which can then be ethylated to form 1-ethoxy-2-methoxybenzene (B107308) derivatives.

Transetherification offers another route for the interconversion of ether groups. Research on guaiacol, a related compound, has demonstrated that it can undergo transetherification with ethanol (B145695) in the presence of a (\gamma)-Al(_2)O(_3) catalyst under supercritical conditions to produce o-ethoxyphenol. researchgate.net This suggests that it might be possible to interconvert the ethoxy and methoxy groups in this compound under specific catalytic conditions, although this has not been explicitly reported for this compound. The proposed mechanism for the transetherification of guaiacol involves two potential pathways, with the reaction likely proceeding through the formation of an intermediate. researchgate.net

Derivatization and Functionalization Strategies for this compound

The multiple functional groups in this compound allow for a variety of derivatization and functionalization strategies, enabling the synthesis of a wide range of novel compounds.

One common strategy involves the modification of the vinyl group. For example, the vinyl group can be transformed into a nitro-vinyl group, leading to the formation of 1-ethoxy-2-methoxy-4-(2-nitro-vinyl)-benzene. sigmaaldrich.com This transformation introduces a new functional group that can be further manipulated in organic synthesis.

Another key strategy is the derivatization starting from the phenolic precursor, 2-methoxy-4-vinylphenol (MVP). The phenolic hydroxyl group can be modified in various ways before or after the introduction of the ethyl group. For instance, MVP has been derivatized to produce monomers for polymerization by reacting the phenolic hydroxyl with agents like methyl bromoacetate (B1195939) to form 2-(2-methoxy-4-vinylphenoxy)acetate, or with benzyl (B1604629) bromide to yield 1-(benzyloxy)-2-methoxy-4-vinylbenzene. mdpi.com These modifications alter the properties of the resulting polymers.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of aryl halides or triflates. libretexts.orgrsc.orgcapes.gov.bruwindsor.canih.gov While not directly applied to this compound in the searched literature, this strategy could be employed if a halogen atom is introduced onto the aromatic ring. For example, if a bromo or iodo substituent were present on the aromatic ring, Suzuki, Stille, or other cross-coupling reactions could be used to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the range of accessible derivatives. The reactivity of the halogen leaving groups in these reactions generally follows the order: I > Br > OTf >> Cl > F. libretexts.org

The table below outlines some potential derivatization strategies for this compound.

| Functional Group | Reaction Type | Potential Reagents | Resulting Derivative |

| Vinyl Group | Nitration | Nitrating agents | 1-Ethoxy-2-methoxy-4-(2-nitro-vinyl)-benzene |

| Aromatic Ring | Halogenation | NBS, Br(_2), I(_2) | Halogenated aromatic derivative |

| Aromatic Ring (Halogenated) | Cross-Coupling | Boronic acids (Suzuki), Organostannanes (Stille) with Pd catalyst | Aryl- or vinyl-substituted derivatives |

| Phenolic Precursor (MVP) | Etherification | Alkyl halides, Benzyl halides | Modified ether derivatives |

This compound is a molecule with a rich and varied chemical reactivity. The interplay of its vinyl, ethoxy, and methoxy functional groups on an aromatic scaffold allows for a wide array of transformations. While the oxidative transformation of the aromatic nucleus and the interconversion of the ether groups are less commonly explored, the cleavage of the ether linkages and the derivatization of the vinyl group and the phenolic precursor are well-established or highly feasible reactions. The potential for functionalization through modern synthetic methods like palladium-catalyzed cross-coupling further enhances the utility of this compound as a versatile building block in organic synthesis. Further research into the specific reaction conditions and selectivities for these transformations will undoubtedly unlock new applications for this multifaceted molecule.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 1 Ethoxy 2 Methoxy 4 Vinylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy of 1-ethoxy-2-methoxy-4-vinylbenzene reveals distinct signals for each type of proton in the molecule. The aromatic protons appear as a complex pattern in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm. The vinyl group protons also produce characteristic signals: the proton attached to the same carbon as the aromatic ring (α-proton) and the two terminal protons (β-protons) will have distinct chemical shifts and will show coupling to each other. Specifically, a doublet of doublets is often observed for the α-proton due to its coupling with the two non-equivalent β-protons. The ethoxy group protons exhibit a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), a classic ethyl pattern resulting from spin-spin coupling. The methoxy (B1213986) group protons appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR spectroscopy provides complementary information, showing a signal for each unique carbon atom. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of each carbon signal. oregonstate.edu Aromatic and alkene carbons typically resonate in the δ 100-150 ppm range. oregonstate.edu The carbon atoms of the ethoxy and methoxy groups will appear in the upfield region of the spectrum. Quaternary carbons, those without any attached protons, are typically weaker in intensity. oregonstate.edu

Detailed analysis of the coupling constants (J values) in the ¹H NMR spectrum provides valuable information about the connectivity of the protons. For instance, the coupling constants between the vinyl protons can help to confirm their relative positions.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) | Coupling Constants (J, Hz) |

| Aromatic-H | 6.5 - 7.5 | - | Multiplet | - |

| Vinyl-H (α) | ~6.7 | - | Doublet of Doublets | - |

| Vinyl-H (β, cis) | ~5.2 | - | Doublet | - |

| Vinyl-H (β, trans) | ~5.7 | - | Doublet | - |

| Methoxy-H | ~3.8 | - | Singlet | - |

| Ethoxy-CH₂ | ~4.0 | - | Quartet | ~7.0 |

| Ethoxy-CH₃ | ~1.4 | - | Triplet | ~7.0 |

| Aromatic-C | - | 110 - 150 | - | - |

| Vinyl-C | - | 110 - 140 | - | - |

| Methoxy-C | - | ~55 | - | - |

| Ethoxy-CH₂ | - | ~64 | - | - |

| Ethoxy-CH₃ | - | ~15 | - | - |

Note: The chemical shift values are approximate and can be influenced by the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to determine the precise connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the coupled protons of the vinyl group and between the methylene and methyl protons of the ethoxy group. It would also reveal couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, it would show correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, even if they are not directly bonded. NOESY is instrumental in determining the stereochemistry and conformation of a molecule. For this compound, NOESY could show correlations between the protons of the ethoxy and methoxy groups and the adjacent aromatic protons, confirming their positions on the benzene (B151609) ring.

While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) could be applied to study this compound or its derivatives in the solid phase. This would be particularly useful for analyzing polymeric materials derived from the polymerization of the vinyl group. ssNMR can provide information about the conformation, packing, and dynamics of the molecules in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.org This allows for the determination of the exact molecular formula of this compound, which is C₁₁H₁₄O₂. The calculated exact mass for this formula is 178.0994 g/mol . smolecule.com HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

In a mass spectrometer, molecules are ionized and then often break apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule and can be used to deduce its structure.

Electron Ionization (EI): This is a hard ionization technique that results in extensive fragmentation. The EI mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 178, corresponding to the intact molecule. Common fragmentation pathways would likely involve the loss of the ethyl group from the ethoxy moiety (M-29), the loss of the ethoxy group (M-45), or the loss of the methoxy group (M-31). The fragmentation pattern of related substituted benzenes can provide clues to the expected fragments.

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in less fragmentation than EI. For this compound, ESI would likely produce a prominent protonated molecule [M+H]⁺ at m/z 179 or adducts with other ions present in the solvent, such as sodium [M+Na]⁺. This technique is particularly useful for confirming the molecular weight of the compound.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Ionization Technique |

| 178 | [C₁₁H₁₄O₂]⁺ (Molecular Ion) | EI |

| 179 | [C₁₁H₁₅O₂]⁺ ([M+H]⁺) | ESI |

| 149 | [M - C₂H₅]⁺ (Loss of ethyl group) | EI |

| 147 | [M - OCH₃]⁺ (Loss of methoxy group) | EI |

| 133 | [M - OC₂H₅]⁺ (Loss of ethoxy group) | EI |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural confirmation of organic molecules by providing detailed information about their fragmentation patterns. In an MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and subjected to collision-induced dissociation (CID), generating a spectrum of product ions. The fragmentation pathways are characteristic of the molecule's structure, allowing for its unambiguous identification.

For this compound, the fragmentation process would be expected to initiate from the molecular ion (M+•). The primary fragmentation routes would likely involve the cleavage of the ether bonds and the vinyl group, which are characteristic of alkoxybenzene and styrene (B11656) derivatives. The electron ionization mass spectrum of the related compound 2-methoxy-4-vinylphenol (B128420) shows a strong molecular ion peak, indicating the stability of the aromatic system. nist.govnist.gov

Expected key fragmentations for this compound would include the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group to form a stable oxonium ion, and the loss of a methyl radical (•CH₃) from the methoxy group. Further fragmentation could involve the loss of ethene from the vinyl group or the entire vinyl group.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 178 | [M-CH₃]⁺ | Methyl radical |

| 178 | [M-C₂H₅]⁺ | Ethyl radical |

| 178 | [M-C₂H₄]⁺ | Ethene |

| 150 | [M-C₂H₄O]⁺ | Ethylene (B1197577) oxide |

| 135 | [M-C₂H₅O]⁺ | Ethoxy radical |

| 121 | [M-C₃H₇O]⁺ | Propanal |

Note: This table is predictive and based on the general fragmentation patterns of related compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. While no specific experimental spectra for this compound are publicly available, the expected vibrational frequencies can be inferred from the analysis of structurally similar compounds such as 2-methoxy-4-vinylphenol and 4-ethoxybenzaldehyde. researchgate.netmdpi.com

The key functional groups in this compound are the vinyl group, the ether linkages (ethoxy and methoxy), and the substituted benzene ring. The C-H stretching vibrations of the aromatic ring and the vinyl group are expected in the 3100-3000 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching vibrations of the methyl and ethyl groups will appear in the 2980-2850 cm⁻¹ range.

The C=C stretching vibration of the vinyl group is a characteristic band and is expected around 1630-1600 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a set of bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the aryl ethers are strong bands and are anticipated in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. Out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are expected below 900 cm⁻¹.

Table 2: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic/Vinyl | 3100-3000 |

| C-H Stretch | Alkyl (Ethoxy/Methoxy) | 2980-2850 |

| C=C Stretch | Vinyl | 1630-1600 |

| C=C Stretch | Aromatic | 1600-1450 |

| C-H Bend | Alkyl | 1470-1370 |

| C-O Stretch | Aryl Ether (Asymmetric) | 1275-1200 |

| C-O Stretch | Aryl Ether (Symmetric) | 1075-1020 |

| C-H Out-of-Plane Bend | Aromatic | 900-675 |

Note: These are predicted frequency ranges based on data from analogous compounds. researchgate.netmdpi.com

Conformational Analysis using IR/Raman Spectroscopy

The presence of the ethoxy and methoxy groups introduces conformational flexibility to this compound. Rotation around the aryl-O bonds can lead to different spatial arrangements of the alkyl groups relative to the benzene ring. These different conformers can, in principle, be distinguished by vibrational spectroscopy as they may exhibit slightly different vibrational frequencies, particularly for the C-O stretching and the skeletal bending modes.

Studies on related molecules like 2-methoxybenzaldehyde (B41997) have shown that band splitting in the low-wavenumber region of the vibrational spectra can be attributed to the presence of different conformers or distinct molecular arrangements in the crystal lattice. mdpi.com A similar approach could be applied to this compound. By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers, the most stable conformation in the gas phase or solid state could be determined.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The primary chromophore in this compound is the 4-vinylphenyl group, which is a conjugated system involving the vinyl group and the benzene ring. The presence of the electron-donating ethoxy and methoxy groups on the ring is expected to influence the energy of the electronic transitions.

The expected electronic transitions are of the π → π* type, characteristic of aromatic and conjugated systems. The UV/Visible spectrum of the closely related compound 1-methoxy-4-vinylbenzene shows an absorption maximum (λ_max) at approximately 258 nm. nist.gov The addition of an ethoxy group at the 2-position in this compound is anticipated to cause a bathochromic (red) shift in the absorption maximum due to the enhanced electron-donating effect on the aromatic ring. This would result in a λ_max value slightly higher than 258 nm.

X-ray Crystallography and Diffraction Techniques

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there is no published crystal structure for this compound itself, the crystal structure of a derivative, 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene, provides valuable insights into the geometry of the 1-ethoxy-2-methoxy-phenyl moiety. nih.gov

In the crystal structure of this derivative, the benzene ring is, as expected, planar. The ethoxy and methoxy groups lie nearly in the plane of the benzene ring, indicating significant resonance interaction between the oxygen lone pairs and the aromatic π-system. The C-O bond lengths and the C-O-C bond angles are consistent with those of other aryl ethers. This information allows for a reliable model of the solid-state conformation of the 1-ethoxy-2-methoxy-phenyl portion of the target molecule.

Table 3: Selected Crystallographic Data for 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5209 (4) |

| b (Å) | 7.5959 (4) |

| c (Å) | 23.7877 (13) |

| β (°) | 99.611 (3) |

| V (ų) | 1518.02 (14) |

Source: The data pertains to a derivative of the target compound and provides insight into the geometry of the substituted phenyl group. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

To date, a comprehensive search of publicly available crystallographic databases and the scientific literature has not yielded a reported single-crystal X-ray diffraction study for this compound. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available.

In a typical single-crystal X-ray diffraction experiment, a suitable single crystal of the target compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. The analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell parameters and the space group of the crystal. Subsequent structure solution and refinement reveal the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule within the crystal lattice. This technique would provide unambiguous proof of the molecular connectivity and conformation of this compound in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₄O₂ |

| Formula Weight | 178.23 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.50 |

| b (Å) | 10.20 |

| c (Å) | 13.80 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1055.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.120 |

| R-factor (%) | 4.5 |

Note: The data in this table are hypothetical and presented for illustrative purposes only, as no experimental data has been reported.

Powder X-ray Diffraction for Polymorph Analysis

Similar to single-crystal X-ray diffraction, there is a lack of published powder X-ray diffraction (PXRD) data for this compound. PXRD is a powerful technique for the analysis of polycrystalline materials and is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the fields of pharmaceuticals, materials science, and specialty chemicals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

A PXRD experiment involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline phases present in the sample. By comparing the PXRD pattern of a sample to known patterns, one can identify the crystalline form. This technique is also instrumental in monitoring phase transformations and assessing sample purity.

Table 2: Hypothetical Powder X-ray Diffraction Peaks for a Polymorphic Form of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 65 |

| 18.8 | 4.72 | 40 |

| 21.1 | 4.21 | 85 |

| 25.4 | 3.50 | 50 |

| 28.9 | 3.09 | 35 |

Note: This table represents a hypothetical set of PXRD peaks for a potential polymorph of this compound and is for illustrative purposes only.

The absence of experimental crystallographic data for this compound highlights an area for future research. The determination of its solid-state structure through single-crystal and powder X-ray diffraction would provide invaluable insights into its molecular conformation and intermolecular interactions, which are crucial for understanding its physical and chemical properties.

Theoretical and Computational Studies of 1 Ethoxy 2 Methoxy 4 Vinylbenzene

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of 1-ethoxy-2-methoxy-4-vinylbenzene is characterized by a π-conjugated system extending across the vinyl group and the benzene (B151609) ring. The presence of electron-donating alkoxy groups (ethoxy and methoxy) significantly influences this system. These groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, which in turn affects the molecule's reactivity and spectroscopic properties.

While specific computational studies for this compound are not widely published, analysis of analogous compounds like 4-vinyl guaiacol (B22219) (2-methoxy-4-vinylphenol) and other styrene (B11656) derivatives provides insight. mdpi.comresearchgate.net The highest occupied molecular orbital (HOMO) is typically localized on the vinyl-substituted aromatic ring, indicating this region is susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) is also centered on the π-system, highlighting its potential role as an electron acceptor in chemical reactions. DFT calculations are frequently used to compute the energies of these frontier orbitals (HOMO and LUMO), the gap between which is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Quantum chemical calculations are a reliable method for predicting spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: DFT methods, often using the GIAO (Gauge-Independent Atomic Orbital) approach, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict distinct signals for the vinyl protons, the aromatic protons (with splitting patterns influenced by their positions relative to the three different substituents), and the protons of the ethoxy and methoxy (B1213986) groups.

IR Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to peaks in an infrared (IR) spectrum. Calculations for this molecule would identify characteristic frequencies for C=C stretching of the vinyl group and aromatic ring, C-H stretching (aliphatic and aromatic), and the prominent C-O stretching vibrations of the ether linkages. Good agreement between experimental and calculated frequencies is often achieved after applying a scaling factor to the computational results. bohrium.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. For this compound, TD-DFT would predict π→π* transitions responsible for strong absorption in the UV region, stemming from the conjugated styrene core. The alkoxy substituents are expected to cause a bathochromic (red) shift compared to unsubstituted styrene.

The flexibility of the ethoxy and vinyl substituents means that this compound can exist in several different conformations. Conformational analysis using quantum chemical methods aims to identify the most stable three-dimensional arrangements (energy minima) and the energy barriers between them.

For styrene and its derivatives, a key conformational question is the orientation of the vinyl group relative to the aromatic ring. Studies on similar molecules have shown a strong preference for a planar conformation, where the vinyl group lies in the same plane as the benzene ring, as this maximizes π-electron delocalization. bohrium.comcolostate.edu Deviations from planarity are typically due to significant steric hindrance. bohrium.com

The rotational positions (rotamers) of the ethoxy and methoxy groups relative to the ring also contribute to the conformational landscape. The relative energies of these conformers are determined by a balance of steric repulsion and stabilizing electronic interactions, such as intramolecular hydrogen bonds or favorable orbital overlaps. bohrium.comrsc.org Computational methods can map this potential energy surface to find the global minimum energy structure.

Table 1: Plausible Conformational Factors in this compound

| Conformational Feature | Likely Stable Orientation | Primary Stabilizing/Destabilizing Factors |

| Vinyl Group | Planar with aromatic ring | Stabilizing: Maximized π-conjugation. bohrium.comcolostate.edu |

| Methoxy Group | Planar with aromatic ring | Stabilizing: Favorable orbital overlap. Destabilizing: Potential steric clash with adjacent ethoxy group. |

| Ethoxy Group | Anti or gauche rotamers | Destabilizing: Steric hindrance with the methoxy group and ortho C-H bond. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum calculations are often limited to static structures or single reaction events, MD simulations can model the dynamic behavior of molecules in a condensed phase (like a liquid) or their interaction within larger systems. nih.govnih.gov

For a molecule like this compound, MD simulations could be employed to:

Analyze Solvation: Simulate how the molecule interacts with solvent molecules, revealing information about its solubility and the structure of its solvation shell.

Study Polymer Dynamics: If used as a monomer, MD simulations could model the flexibility, chain entanglement, and bulk properties of the resulting polymer.

Probe Interactions: MD simulations using small molecule probes are a recognized technique for identifying potential binding sites on larger macromolecules, such as proteins. nih.gov

No specific MD simulation studies focused solely on the dynamic behavior of isolated this compound were identified in a review of the literature. Such studies are more common for understanding the behavior of this molecule in a larger context, such as part of a polymer chain or in complex liquid mixtures. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction involves mapping the changes in energy as reactants are converted into products. Computational chemistry is instrumental in modeling these reaction pathways.

By calculating the energy of the system along a reaction coordinate, a potential energy surface can be generated. Key points on this surface include local minima, which represent reactants, products, and intermediates, and first-order saddle points, which represent transition states (TS). acs.org The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate.

For this compound, this methodology could be applied to study various reactions involving its key functional groups:

Vinyl Group Reactions: Modeling the mechanism of electrophilic addition, radical polymerization, or cycloaddition reactions at the vinyl double bond. nih.govdntb.gov.uaresearchgate.net DFT calculations can determine whether a reaction proceeds through a stepwise or concerted mechanism and can predict the regioselectivity and stereoselectivity. nih.govresearchgate.net

Aromatic Ring Reactions: Investigating electrophilic aromatic substitution, elucidating how the directing effects of the three different substituents influence the position of attack.

Oxidation/Degradation: Simulating the reaction pathways for oxidation at the vinyl group or the aromatic ring to understand chemical stability.

Mechanistic studies on related systems, such as the photoredox/cobalt-catalyzed hydrohalogenation of allyl carboxylates, demonstrate the power of DFT calculations (e.g., using functionals like B3LYP or M06) to propose and validate complex catalytic cycles, identify key intermediates, and rationalize observed product distributions. acs.orgacs.org While specific pathways for this compound have not been detailed in the literature, the computational tools for such an analysis are well-established.

Applications of 1 Ethoxy 2 Methoxy 4 Vinylbenzene As a Chemical Building Block or Monomer

Polymer Chemistry and Materials Science Applications

The presence of the vinyl group allows 1-ethoxy-2-methoxy-4-vinylbenzene to undergo polymerization, either with itself (homopolymerization) or with other monomers (copolymerization), to form a wide range of polymeric materials. The ethoxy and methoxy (B1213986) substituents on the benzene (B151609) ring can influence the polymer's properties, such as its thermal stability, solubility, and refractive index.

While specific kinetic studies on the homopolymerization of this compound are not extensively documented in publicly available literature, its structural similarity to other substituted styrenes suggests that it can be polymerized via several mechanisms, most notably cationic and free-radical polymerization. wpmucdn.comwikipedia.orgmit.edulibretexts.org

Cationic Polymerization: The electron-donating nature of the ethoxy and methoxy groups on the aromatic ring can stabilize the carbocationic intermediate formed during polymerization, making this compound a good candidate for cationic polymerization. wikipedia.orglibretexts.org This process is typically initiated by a strong acid or a Lewis acid in the presence of a co-initiator. wpmucdn.commit.eduyoutube.com The reaction proceeds through initiation, propagation, and termination steps. The kinetics of cationic polymerization are generally very rapid and can be sensitive to the solvent and counterion used. wikipedia.orgmit.edu

Free-Radical Polymerization: Like styrene (B11656), this compound can also undergo free-radical polymerization. This process is initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals that react with the monomer. The polymerization of styrene is a highly exothermic reaction, and controlling the temperature is crucial to prevent runaway reactions. nih.gov The kinetics of free-radical polymerization are well-understood and can be controlled to produce polymers with desired molecular weights and distributions.

Table 1: Potential Homopolymerization Mechanisms for this compound

| Mechanism | Initiators | Key Features | Potential Advantages | Potential Challenges |

| Cationic Polymerization | Protic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃, AlCl₃) with a co-initiator (e.g., H₂O) wpmucdn.commit.eduyoutube.com | Formation of a carbocationic propagating species; sensitive to impurities and solvent polarity. wikipedia.org | Can be very fast; suitable for monomers with electron-donating groups. | Difficult to control molecular weight and distribution; potential for side reactions. mit.edu |

| Free-Radical Polymerization | Peroxides (e.g., benzoyl peroxide), Azo compounds (e.g., AIBN) nih.gov | Formation of a radical propagating species; tolerant to some impurities. | Well-established and robust method; can be used for a wide range of monomers. | Can be difficult to control for certain monomers; potential for chain transfer and termination reactions. nih.gov |

This table is based on general principles of polymerization for substituted styrenes and vinyl ethers, as specific data for this compound is limited.

This compound can be copolymerized with a variety of other vinyl monomers to create advanced materials with tailored properties. The incorporation of this monomer into a polymer backbone can modify the final material's characteristics, such as its glass transition temperature, mechanical strength, and optical properties.

For instance, copolymerization with common monomers like styrene could yield copolymers with a higher refractive index and modified thermal properties compared to pure polystyrene. Similarly, copolymerization with acrylates or methacrylates could lead to materials with a balance of properties from both monomer types. The principles of copolymerization, including reactivity ratios, would govern the distribution of the monomer units in the polymer chain.

Research on the related monomer, 2-methoxy-4-vinylphenol (B128420) (MVP), has shown successful copolymerization with styrene in emulsion polymerization, resulting in stable emulsions with significant bio-based content. mdpi.comnih.gov This suggests that this compound could also be a viable comonomer in emulsion systems, which are widely used in the production of coatings, adhesives, and paints.

The structure of this compound offers opportunities for the synthesis of functional polymers and cross-linked networks.

Functional Polymers: The aromatic ring of the monomer unit within the polymer chain can be a site for post-polymerization modification. For example, electrophilic substitution reactions could be used to introduce various functional groups onto the benzene ring, leading to polymers with specific functionalities for applications in areas like chemosensors, catalysts, or separation media.

Cross-linked Networks: To create cross-linked networks, this compound could be copolymerized with a divinyl monomer, such as divinylbenzene. Alternatively, a derivative of this compound containing a second polymerizable group could be synthesized. Studies on the related compound 2-methoxy-4-vinylphenol have demonstrated the preparation of divinylbenzene-like monomers by linking two MVP units, which were then thermally cross-linked to produce thermosets. mdpi.comnih.gov A similar strategy could be employed with this compound to create thermosetting resins with high thermal stability and mechanical strength.

Role in Organic Synthesis of Complex Molecules

Beyond polymer chemistry, the structural features of this compound make it a potentially valuable intermediate in the organic synthesis of more complex molecules, including natural products and their analogs, as well as pharmaceutically or agrochemically relevant compounds.

The 1,2,4-trisubstituted aromatic ring of this compound is a common structural motif in a class of natural products known as phenylpropanoids. Phenylpropanoids, in turn, are biosynthetic precursors to a wide variety of other natural products, including lignans, flavonoids, and coumarins.

While this compound itself is not a direct natural precursor, its structure is closely related to naturally occurring compounds like ferulic acid and 2-methoxy-4-vinylphenol (4-vinylguaiacol). researchgate.netwikipedia.org These compounds are key intermediates in the biosynthesis of lignans, which are known for their diverse biological activities. Therefore, this compound could serve as a synthetic starting material or a synthon for the laboratory synthesis of novel lignan (B3055560) analogs or other phenylpropanoid-derived compounds with potentially interesting biological properties. The vinyl group provides a handle for various chemical transformations to build up the complex structures of these molecules.

Currently, there is limited specific information in the public domain detailing the use of this compound as a direct intermediate in the synthesis of existing pharmaceuticals or agrochemicals. However, the substituted styrene framework is present in a number of bioactive molecules. For example, the related compound 2-methoxy-4-vinylphenol has been investigated for its antimicrobial properties. nih.gov

The chemical pathways to potentially utilize this compound in this context could involve the transformation of the vinyl group into other functional groups, such as an aldehyde, a carboxylic acid, or an epoxide. These transformations would yield a variety of substituted benzene derivatives that could then be further elaborated into more complex target molecules. The ethoxy and methoxy groups can also influence the molecule's lipophilicity and metabolic stability, which are important considerations in drug design. While direct applications are not yet established, the compound remains a plausible starting material for the exploratory synthesis of new chemical entities with potential pharmaceutical or agrochemical applications.

Insufficient Data for Comprehensive Analysis of this compound in Chemical Sensor Development

The exploration for research findings, including data suitable for tabulation on sensor performance, analyte specificity, and detection limits, did not yield any specific results for this compound. Scientific literature extensively covers related vinyl-aromatic compounds and their applications in sensor technology; however, a direct correlation or detailed study involving this compound remains elusive.

Consequently, a detailed article on the development of chemical sensors and probes specifically utilizing this compound, with a focus on its chemical recognition mechanisms, cannot be generated at this time due to the absence of requisite scientific literature and research data. Further investigation and primary research would be necessary to elucidate the potential of this specific compound in the field of chemical sensing.

Analytical Methodologies for Detection and Quantification of 1 Ethoxy 2 Methoxy 4 Vinylbenzene in Research Settings

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of 1-ethoxy-2-methoxy-4-vinylbenzene from complex mixtures, such as reaction media or polymer samples. The choice of technique depends on the volatility and polarity of the analyte and the molecular weight range in the case of polymer analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer, GC-MS provides not only quantitative data but also structural information, enabling confident identification of the compound.

While specific application notes for this compound are not prevalent, the analysis of structurally similar compounds such as 1,2-dimethoxy-4-vinylbenzene suggests that GC-MS is a highly suitable method. hmdb.ca The predicted GC-MS spectrum for 1,2-dimethoxy-4-vinylbenzene indicates that it is amenable to gas-phase analysis. hmdb.ca For the analysis of this compound, a typical GC-MS method would involve a non-polar or medium-polarity capillary column.

Hypothetical GC-MS Parameters for this compound Analysis:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

This table represents a hypothetical method based on standard practices for similar analytes and would require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography is a versatile technique for the separation of compounds that are not sufficiently volatile or are thermally labile. For this compound, reversed-phase HPLC would be the method of choice.